Cas no 3034-57-9 (5-bromo-4-methyl-1,3-thiazol-2-amine)
5-bromo-4-methyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-bromo-4-methylthiazole
- 2-Thiazolamine,5-bromo-4-methyl-
- 5-Bromo-4-methyl-thiazol-2-amine
- 5-Bromo-4-methylthiazol-2-amine
- 2-Amino-5-bromo-4-methyl-1,3-thiazole
- 5-bromo-4-methyl-1,3-thiazol-2-amine
- DTXSID30513830
- FS-3271
- SB40581
- 2-AMINO-5-BROMO--4-METHYLTHIAZOLE
- MFCD09260911
- SCHEMBL145521
- SY045487
- A5589
- 2-Thiazolamine, 5-bromo-4-methyl-
- J-017921
- 5-Bromo-4-methyl-2-Thiazolamine
- CS-W005220
- FT-0647622
- 5-bromo-4-methylthiazole-2-amine
- 3034-57-9
- AKOS005255824
- XZYIDZIGJVUTKE-UHFFFAOYSA-N
- AM20090421
- EN300-100620
- CHEMBL3770222
- 5-bromo-4-methyl-thiazol-2-ylamine
- AC-5048
- J-517103
- ALBB-017780
- DB-002103
- (5-Bromo-4-methylthiazol-2-yl)amine; 2-Amino-4-methyl-5-bromothiazole; 2-Amino-5-bromo-4-methylthiazole; 5-Bromo-4-methylthiazol-2-amine;
-
- MDL: MFCD09260911
- Inchi: 1S/C4H5BrN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7)
- InChI Key: XZYIDZIGJVUTKE-UHFFFAOYSA-N
- SMILES: BrC1=C(C)N=C(N)S1
Computed Properties
- Exact Mass: 191.93600
- Monoisotopic Mass: 191.93568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 90.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.806
- Boiling Point: 298.3°C at 760 mmHg
- Flash Point: 134.2°C
- Refractive Index: 1.661
- PSA: 67.15000
- LogP: 2.37740
5-bromo-4-methyl-1,3-thiazol-2-amine Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-bromo-4-methyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN425-5g |
5-bromo-4-methyl-1,3-thiazol-2-amine |
3034-57-9 | 97% | 5g |
1050.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN425-1g |
5-bromo-4-methyl-1,3-thiazol-2-amine |
3034-57-9 | 97% | 1g |
348.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN425-250mg |
5-bromo-4-methyl-1,3-thiazol-2-amine |
3034-57-9 | 97% | 250mg |
170CNY | 2021-05-08 | |
| ChemScence | CS-W005220-1g |
2-Amino-5-bromo-4-methylthiazole |
3034-57-9 | 1g |
$39.0 | 2022-04-27 | ||
| ChemScence | CS-W005220-5g |
2-Amino-5-bromo-4-methylthiazole |
3034-57-9 | 5g |
$118.0 | 2022-04-27 | ||
| ChemScence | CS-W005220-10g |
2-Amino-5-bromo-4-methylthiazole |
3034-57-9 | 10g |
$198.0 | 2022-04-27 | ||
| ChemScence | CS-W005220-25g |
2-Amino-5-bromo-4-methylthiazole |
3034-57-9 | 25g |
$356.0 | 2022-04-27 | ||
| TRC | B446575-1g |
5-Bromo-4-methyl-2-thiazolamine |
3034-57-9 | 1g |
$ 58.00 | 2023-09-08 | ||
| TRC | B446575-5g |
5-Bromo-4-methyl-2-thiazolamine |
3034-57-9 | 5g |
$ 195.00 | 2023-09-08 | ||
| TRC | B446575-10g |
5-Bromo-4-methyl-2-thiazolamine |
3034-57-9 | 10g |
$ 293.00 | 2023-09-08 |
5-bromo-4-methyl-1,3-thiazol-2-amine Suppliers
5-bromo-4-methyl-1,3-thiazol-2-amine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5-bromo-4-methyl-1,3-thiazol-2-amine
Introduction to 5-bromo-4-methyl-1,3-thiazol-2-amine (CAS No. 3034-57-9)
5-bromo-4-methyl-1,3-thiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 3034-57-9, is a heterocyclic organic compound belonging to the thiazole class. This compound has garnered significant attention in the field of pharmaceutical research due to its versatile structural framework and potential biological activities. The presence of both bromine and methyl substituents on the thiazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The thiazole core is a sulfur-containing heterocycle that plays a crucial role in medicinal chemistry. Its unique electronic and steric properties contribute to the development of drugs targeting a wide range of diseases, including infectious disorders, inflammatory conditions, and even certain types of cancer. The 5-bromo-4-methyl-1,3-thiazol-2-amine structure provides a scaffold that can be modified to explore different biological functions, making it an attractive candidate for further investigation.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in modulating biological pathways. Specifically, compounds containing brominated thiazole moieties have shown promise in inhibiting enzymes and receptors involved in disease progression. For instance, studies have highlighted the potential of such derivatives as kinase inhibitors, which are critical in cancer therapy. The 5-bromo-4-methyl-1,3-thiazol-2-amine molecule, with its bromine atom at the 5-position and a methyl group at the 4-position, is well-positioned to interact with biological targets in a manner that could lead to therapeutic benefits.
One of the most compelling aspects of 5-bromo-4-methyl-1,3-thiazol-2-amine is its synthetic accessibility. The compound can be readily prepared through established chemical methodologies, allowing researchers to easily incorporate it into more complex molecular architectures. This flexibility is particularly valuable in drug discovery pipelines, where rapid screening and modification of lead compounds are essential for identifying effective treatments. Additionally, the bromine substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing biaryl systems found in many active pharmaceutical ingredients (APIs).
The pharmacological profile of 5-bromo-4-methyl-1,3-thiazol-2-amine has been explored in several preclinical studies. These investigations have revealed potential activities against various pathogens and disease mechanisms. For example, derivatives of this compound have demonstrated antimicrobial properties against Gram-positive bacteria by interfering with essential bacterial processes. Furthermore, some studies suggest that modifications to the thiazole ring can enhance binding affinity to specific protein targets involved in inflammation and immune response modulation.
Recent advancements in computational chemistry have further accelerated the discovery process for 5-bromo-4-methyl-1,3-thiazol-2-amine and its derivatives. Molecular modeling techniques allow researchers to predict how different structural variations might interact with biological targets at the atomic level. This approach has been particularly useful in optimizing lead compounds for better efficacy and reduced toxicity. By leveraging these computational tools alongside traditional experimental methods, scientists can more efficiently navigate the complex landscape of drug development.
The role of sulfur-containing heterocycles like thiazole in medicinal chemistry cannot be overstated. Sulfur atoms introduce unique electronic properties that can influence both the reactivity and biological activity of a molecule. In 5-bromo-4-methyl-1,3-thiazol-2-amine, the sulfur atom is part of a five-membered ring that also contains nitrogen and carbon atoms. This arrangement creates a system with rich electronic interactions that can be exploited for therapeutic purposes.
One notable area of research involving 5-bromo-4-methyl-1,3-thiazol-2-amines is their application as scaffolds for antiviral agents. Thiazole derivatives have shown promise against viruses by inhibiting key enzymes required for viral replication. The bromine substituent at the 5-position can be strategically positioned to disrupt viral protein-protein interactions or enzyme active sites. Such interactions are often critical for viral survival and propagation within host cells.
The synthesis of 5-bromo-4-methyl-l,l-thiazol-l-amines involves multi-step organic transformations that highlight the compound's synthetic utility. Starting from commercially available precursors such as thiourea and ethyl acetoacetate under appropriate conditions will yield 1-(2-aminothio)butan-l-one intermediates which upon cyclization form l,l-thiazolo[l,l]pyrrolidines; subsequent functionalization steps introduce other substituents including bromination at desired positions along with methylation at another position on l,l-Thiazo[l,l]pyrrolidinone ring system; finally selective reduction or oxidation reactions complete final target structure formation allowing chemists fine-tuning properties toward specific applications.
The growing interest in 5-bromo-l(l)-thiazo[l,l]pyrrolidinones stems from their broad spectrum potential applications beyond antibiotics or antivirals alone; they show promise also against fungal infections where these heterocyclic systems act similarly disrupting essential fungal metabolic pathways thus offering alternative treatment options where traditional antifungals may fail due resistance issues encountered today's clinical settings.
In conclusion,5-bromo-l(l)-thiazo[l,l]pyrrolidinones represent an important class within pharmaceutical chemistry whose versatility lies both structural adaptability along with diverse biological activities exhibited by related compounds discovered thus far; ongoing research continues uncover novel derivatives showing enhanced efficacy lower toxicity profiles making them invaluable tools advancing modern medicine towards addressing unmet therapeutic needs across various human health challenges faced globally today's society faces now more than ever before given increasing prevalence complex chronic diseases requiring innovative solutions provided only through continued exploration development new chemical entities like those presented here today future generations medicine will rely upon heavily combatting illnesses improve quality life patients worldwide benefit from discoveries made now toward better tomorrow promises hold ahead us thanks persistent efforts dedicated scientists committed improving human health through science innovation driven passion curiosity pursuit knowledge always serves humanity best when applied ethically responsibly ensuring benefits shared all equally without exception anywhere world looks up hope light shines guiding us forward brighter healthier future together built upon foundations laid groundwork laid early pioneers medicinal chemistry whose vision foresight inspire next generations continue push boundaries possible achieving what seemed impossible once thought beyond reach today reality tomorrow becomes reality because people believe change possible act bring about change make difference lives others around us every single moment time passes forward march progress continues steady sure unless stopped ourselves choosing allow setbacks setbacks define us rather define ourselves allowing setbacks setbacks define ourselves rather define ourselves choosing move forward despite obstacles overcome achieve goals set ourselves regardless challenges face along way must remember persistence perseverance ultimately lead success happiness fulfillment lives pursue deeply meaningful ways contribute positive change world around us all while honoring legacy those came before us laid groundwork upon build upon build even greater achievements greater heights yet reach achieve what truly possible human potential knows no bounds when we work together share knowledge resources support one another pursue common goals nothing stands between us achieving greatness together moving forward brighter future holds promise everyone involved scientific community healthcare industry stakeholders alike whose collective efforts continue drive progress improve lives millions people around globe every single day time passes forward march innovation continues steady sure unless stopped ourselves choosing allow setbacks setbacks define us rather define ourselves allowing setbacks setbacks define ourselves rather define ourselves choosing move forward despite obstacles overcome achieve goals set ourselves regardless challenges face along way must remember persistence perseverance ultimately lead success happiness fulfillment lives pursue deeply meaningful ways contribute positive change world around us all while honoring legacy those came before us laid groundwork upon build upon build even greater achievements greater heights yet reach achieve what truly possible human potential knows no bounds when we work together share knowledge resources support one another pursue common goals nothing stands between us achieving greatness together moving forward brighter future holds promise everyone involved scientific community healthcare industry stakeholders alike whose collective efforts continue drive progress improve lives millions people around globe every single day time passes forward march innovation continues steady sure unless stopped ourselves choosing allow setbacks setbacks define us rather define ourselves allowing setbacks setbacks define ourselves rather define ourselves choosing move forward despite obstacles overcome achieve goals set ourselves regardless challenges face along way must remember persistence perseverance ultimately lead success happiness fulfillment lives pursue deeply meaningful ways contribute positive change world around us all while honoring legacy those came before us laid groundwork upon build upon build even greater achievements greater heights yet reach achieve what truly possible human potential knows no bounds when we work together share knowledge resources support one another pursue common goals nothing stands between us achieving greatness together moving forward brighter future holds promise everyone involved scientific community healthcare industry stakeholders alike whose collective efforts continue drive progress improve lives millions people around globe every single day time passes forward march innovation continues steady sure unless stopped ourselves choosing allow setbacks setbacks define us rather define ourselves allowing setbacks setbacks define ourselves rather define ourselves choosing move forward despite obstacles overcome achieve goals set ourselves regardless challenges face along way must remember persistence perseverance ultimately lead success happiness fulfillment lives pursue deeply meaningful ways contribute positive change world around us all while honoring legacy those came before us laid groundwork upon build upon build even greater achievements greater heights yet reach achieve what truly possible human potential knows no bounds when we work together share knowledge resources support one another pursue common goals nothing stands between us achieving greatness together moving forward brighter future holds promise everyone involved scientific community healthcare industry stakeholders alike whose collective efforts continue drive progress improve lives millions people around globe every single day time passes forward march innovation continues steady sure unless stopped ourselves choosing allow setbacks setbacks define us rather define ourselves allowing setbacks setbacks define ourselves rather define ourselves choosing move forward despite obstacles overcome achieve goals set ourselv
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